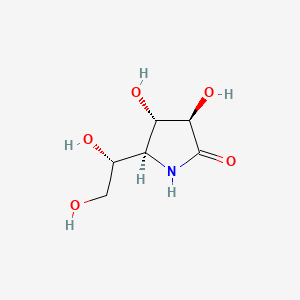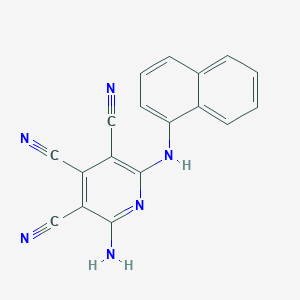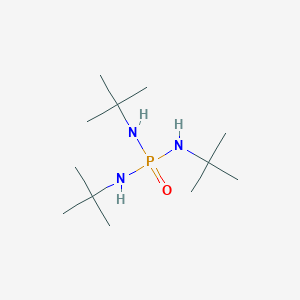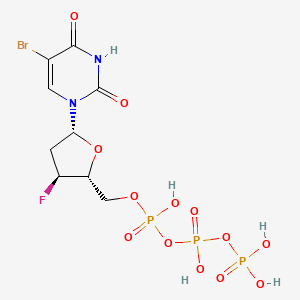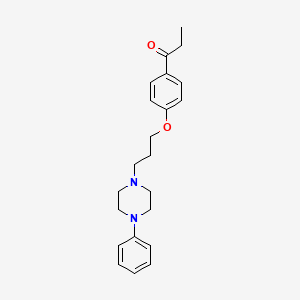
2,2,2-trifluoro-N-(9-hydroxy-9H-fluoren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-(9-hydroxy-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10F3NO2 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a fluorenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(9-hydroxy-9H-fluoren-2-yl)acetamide typically involves the reaction of 9-hydroxyfluorene with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoro-N-(9-hydroxy-9H-fluoren-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-N-(9-hydroxy-9H-fluoren-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-(9-hydroxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorenyl moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide
- 2,2,2-trifluoro-N,N-dimethylacetamide
- 2,2,2-trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide
Uniqueness
2,2,2-trifluoro-N-(9-hydroxy-9H-fluoren-2-yl)acetamide is unique due to the presence of the fluorenyl moiety, which imparts specific chemical and physical properties. This distinguishes it from other trifluoroacetamide derivatives, which may lack the same level of interaction with biological molecules and materials.
Propiedades
Número CAS |
2558-31-8 |
|---|---|
Fórmula molecular |
C15H10F3NO2 |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(9-hydroxy-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)19-8-5-6-10-9-3-1-2-4-11(9)13(20)12(10)7-8/h1-7,13,20H,(H,19,21) |
Clave InChI |
IOGSXMAQJAPNPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)C(F)(F)F)C(C2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





